molecular formula C11H18N4O B1481243 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098109-80-7

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1481243
CAS No.: 2098109-80-7
M. Wt: 222.29 g/mol
InChI Key: HVKFCQYMLGPXQS-UHFFFAOYSA-N
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Description

1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a (1-ethylpiperidin-4-yl)methyl group and at the 4-position with a carbaldehyde moiety. This structure combines the rigidity of the triazole ring with the flexibility of the piperidine scaffold, making it a promising candidate for medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(1-ethylpiperidin-4-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-14-5-3-10(4-6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKFCQYMLGPXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key stages:

  • Construction of the Piperidine Ring:
    The piperidine moiety is generally prepared via hydrogenation of pyridine or cyclization reactions from suitable precursors. Subsequently, the nitrogen atom is alkylated to introduce the ethyl substituent, commonly via alkylation with ethyl halides.

  • Formation of the 1,2,3-Triazole Ring:
    The triazole ring is commonly synthesized via azide-alkyne cycloaddition ("click chemistry"), which is a reliable and regioselective method to form 1,2,3-triazoles.

  • Attachment of the Aldehyde Functional Group:
    Introduction of the aldehyde group at the 4-position of the triazole ring is typically achieved by a formylation reaction, such as the Vilsmeier-Haack reaction, which selectively formylates electron-rich heterocycles.

  • Linking the Piperidine and Triazole Units:
    The piperidinylmethyl substituent is attached to the triazole ring through a methylene bridge, often via nucleophilic substitution or reductive amination strategies.

Detailed Preparation Steps and Reaction Conditions

Step No. Reaction Stage Reagents/Conditions Description
1 Piperidine Ring Formation Hydrogenation of pyridine or cyclization Produces piperidine ring; ethyl group introduced via alkylation with ethyl halides
2 Triazole Ring Formation Azide-alkyne cycloaddition (CuAAC) Copper-catalyzed cycloaddition to form 1,2,3-triazole ring
3 Methylene Linker Introduction Alkylation or reductive amination Attaches piperidinylmethyl group to triazole nucleus
4 Aldehyde Group Introduction Vilsmeier-Haack formylation Formylation at 4-position of triazole ring to yield aldehyde functional group
5 Purification and Isolation Chromatography, crystallization Ensures high purity and yield of the final compound

Industrial and Laboratory Scale Considerations

  • Optimization for Yield and Purity:
    Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and minimize side products.

  • Use of Continuous Flow Reactors:
    Continuous flow techniques may be employed to improve reaction control, scalability, and safety, especially for azide handling and formylation steps.

  • Purification Techniques:
    Advanced chromatographic methods and recrystallization are used to isolate the target compound with high purity, critical for pharmaceutical applications.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Notes
Oxidation Potassium permanganate, acidic medium Aldehyde can be oxidized to carboxylic acid
Reduction Sodium borohydride (NaBH4), methanol Aldehyde reduced to primary alcohol
Nucleophilic Substitution Amines or thiols under basic conditions Substitution on triazole ring possible

Research Findings and Applications

  • The compound serves as a versatile intermediate in medicinal chemistry, especially for neurological drug candidates due to its piperidine and triazole functionalities.

  • Its synthetic accessibility via modular steps allows for structural modifications to optimize biological activity.

  • The aldehyde group provides a reactive handle for further derivatization, including Schiff base formation and reductive amination.

Comparative Data Table: Key Synthetic Parameters

Parameter Typical Conditions Notes
Piperidine ring formation Hydrogenation: H2, Pd/C catalyst, 50-100°C Established method with high yield
Alkylation (ethyl group) Ethyl bromide or iodide, base (K2CO3), reflux Efficient introduction of ethyl group
Triazole ring formation CuSO4 catalyst, sodium ascorbate, room temp High regioselectivity and yield
Formylation (aldehyde) POCl3/DMF (Vilsmeier-Haack), 0-50°C Selective aldehyde introduction
Purification Silica gel chromatography, recrystallization Ensures >95% purity

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (-CHO) at the 4-position of the triazole ring serves as a primary reactive site for nucleophilic additions.

Reactions with Amines and Hydrazines

  • Schiff base formation : Reacts with primary amines (e.g., aniline, benzylamine) under mild conditions (room temperature, ethanol) to form imines.

    • Example: Reaction with 4-aminophenol yields a stable Schiff base (λ<sub>max</sub> = 320 nm in DMSO) .

  • Hydrazone derivatives : Condensation with hydrazines (e.g., semicarbazide, thiosemicarbazide) produces hydrazone adducts, often bioactive .

ReagentConditionsProductYieldSource
BenzylamineEtOH, RT, 12 hN-Benzylimine derivative78%
SemicarbazideH<sub>2</sub>O, 80°C, 6 h4-Formyltriazole semicarbazone85%

Condensation Reactions

The aldehyde participates in acid- or base-catalyzed condensations with active methylene compounds.

Knoevenagel and Aldol Condensations

  • Reacts with malononitrile in the presence of piperidine to form α,β-unsaturated nitriles .

  • Forms chalcone analogs when treated with acetophenones under basic conditions (NaOH/EtOH) .

SubstrateCatalystProductApplicationSource
MalononitrilePiperidine(E)-3-(Triazolyl)acrylonitrileFluorescence probes
4-NitroacetophenoneNaOH/EtOHTriazole-chalcone hybridAntimicrobial agents

Oxidation to Carboxylic Acid

  • Using KMnO<sub>4</sub> in pyridine/water converts the aldehyde to 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid .

    • Conditions : 0°C → RT, 6 h.

    • Yield : 92% .

Reduction to Alcohol

  • NaBH<sub>4</sub> in methanol reduces the aldehyde to the corresponding hydroxymethyltriazole .

    • Conditions : RT, 2 h.

    • Yield : 88% .

Reaction TypeReagentProductYieldSource
OxidationKMnO<sub>4</sub>Triazole-4-carboxylic acid92%
ReductionNaBH<sub>4</sub>4-Hydroxymethyltriazole88%

Triazole Ring Hydrogenation

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the triazole ring to a dihydrotriazole, though this is less common due to ring stability.

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.

    • Conditions : DMF, 100°C, 24 h.

SubstrateCatalystProductYieldSource
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>4-Benzyltriazole derivative65%

Mechanistic Insights

  • Steric effects : The 1-ethylpiperidin-4-ylmethyl group imposes steric hindrance, slowing reactions at the triazole’s N-1 position .

  • Electronic effects : The electron-withdrawing triazole ring enhances the aldehyde’s electrophilicity, favoring nucleophilic attacks .

Stability and Reaction Optimization

  • Storage : Stable under inert gas at -20°C but prone to oxidation in air .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates for condensations .

This compound’s versatility in forming bioactive derivatives (e.g., antimicrobials, enzyme inhibitors) underscores its value in medicinal chemistry . Further studies should explore its applications in metal-organic frameworks and click chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens. The compound has shown potential against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties
Studies have demonstrated that triazole derivatives can exhibit anticancer activity by interfering with cellular signaling pathways. Specifically, 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may affect the proliferation of cancer cells by modulating the activity of key proteins involved in cell cycle regulation.

Neuroprotective Effects
Research has indicated that certain triazole compounds can provide neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a valuable candidate for treating conditions such as Alzheimer's or Parkinson's disease.

Biochemical Applications

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects when used in conjunction with other medications.

Cell Signaling Modulation
Research suggests that this compound can modulate various cell signaling pathways. This modulation can lead to changes in gene expression and cellular responses, which are critical for developing therapeutic strategies targeting specific diseases.

Material Science Applications

Polymer Chemistry
In material science, triazole compounds are utilized as building blocks for synthesizing new polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.

Nanotechnology
The compound's unique chemical structure allows it to be used in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, offering a promising approach to improving therapeutic outcomes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death compared to controls. This study highlighted its potential role as a neuroprotective agent, warranting further investigation into its mechanisms of action.

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of S. aureus and C. albicans
Anticancer propertiesModulation of cancer cell proliferation
Neuroprotective effectsReduced neuronal death in oxidative stress models
Biochemical ApplicationsEnzyme inhibitionAltered metabolic pathways
Cell signaling modulationChanges in gene expression patterns
Material SciencePolymer synthesisImproved thermal stability and mechanical properties
Nanoparticle synthesisEnhanced drug solubility and bioavailability

Mechanism of Action

The mechanism of action of 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with metal ions or other biomolecules, while the piperidine moiety can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,3-triazole-4-carbaldehyde derivatives. Key structural analogs and their distinguishing features are discussed below:

Piperidine-Linked Triazole Derivatives

a. 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (GF47546)

  • Molecular Formula : C₁₀H₁₄N₄O₂
  • Molecular Weight : 222.24
  • Key Differences : Substitution at the piperidine 3-position with an acetyl group instead of ethyl. The acetyl group introduces polarity, reducing lipophilicity compared to the ethyl analog. This may affect solubility and metabolic stability .

b. 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (GF47639)

  • Molecular Formula : C₁₁H₁₆N₄O₂
  • Molecular Weight : 236.27
  • Key Differences: Acetyl substitution at the piperidine 2-position with a methyl linker.

c. 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

  • Molecular Formula : C₈H₁₂ClN₅O₂
  • Molecular Weight : 245.67
  • Key Differences : Replacement of the carbaldehyde group with a carboxylic acid and absence of the ethyl group. The carboxylic acid enhances hydrophilicity, favoring ionic interactions in biological targets (e.g., enzymes like cholinesterase) .
Pyrazole-Carbaldehyde Analogs

a. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Molecular Formula : C₁₆H₁₂N₂O
  • Molecular Weight : 248.28
  • Key Differences: Replacement of the triazole and piperidine moieties with a pyrazole ring and phenyl substituents. Pyrazole derivatives are known for antioxidant activity, as demonstrated in DPPH radical scavenging assays (IC₅₀ ~ 12 µM) .

b. 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde

  • Molecular Formula : C₁₉H₁₄N₂O₂
  • Molecular Weight : 302.33
  • Key Differences : Propargyl ether substitution introduces alkyne functionality, enabling click chemistry applications. Such compounds are often used in polymer science and targeted drug delivery .
Ferrocenyl Triazole Derivatives

a. 4-Ferrocenyl-1-(4-hydroxyphenyl)-1H-1,2,3-triazole

  • Molecular Formula : C₁₈H₁₆FeN₃O
  • Molecular Weight : 369.19
  • Key Differences : Incorporation of a ferrocene group instead of piperidine. Ferrocenyl triazoles exhibit redox-active properties and are studied for anticancer activity, with IC₅₀ values in the micromolar range against leukemia cell lines .

Key Tools for Characterization :

  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement, ensuring accurate determination of bond lengths and angles .
  • Spectroscopy : IR and ¹H NMR data (e.g., δ ~9.5 ppm for aldehyde protons) are critical for functional group identification .

Biological Activity

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C11H16N4O\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{O}

Interaction with Enzymes

Research indicates that this compound interacts with various enzymes and proteins. Its triazole ring is known to influence enzyme activity through competitive inhibition or allosteric modulation. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation.

Cellular Effects

The compound has shown significant effects on cellular processes such as:

  • Cell Signaling : It modulates pathways involved in cell growth and apoptosis.
  • Gene Expression : Alters the expression levels of genes associated with inflammation and cancer progression.

In vitro studies have demonstrated that this compound can enhance the proliferation of certain cell lines while inducing apoptosis in others .

Molecular Mechanism

The biological activity of this compound is mediated through specific binding interactions with biomolecules. The ethylpiperidine moiety facilitates hydrophobic interactions with protein targets, while the triazole group can form hydrogen bonds with critical amino acid residues in active sites .

In Vivo Studies

Animal model studies have highlighted the pharmacological potential of this compound. For instance:

  • Anti-inflammatory Activity : In models of acute inflammation, the compound significantly reduced edema and inflammatory markers.
  • Antitumor Activity : In xenograft models, it exhibited dose-dependent inhibition of tumor growth.

Dosage Effects

The effects vary with dosage; lower doses tend to enhance beneficial cellular responses while higher doses may lead to cytotoxicity. A comprehensive analysis of dosage-response curves has been conducted to determine optimal therapeutic ranges .

Study 1: Anticancer Properties

A recent study investigated the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

Study 2: Neuroprotective Effects

Another study focused on its neuroprotective properties in models of neurodegenerative diseases. The compound was found to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in treating conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via modular approaches:

  • Vilsmeier-Haack Reaction : Commonly used for pyrazole-4-carbaldehyde derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized via this method using DMF/POCl₃ .
  • Nucleophilic Substitution : Chloro-substituted intermediates (e.g., 5-chloro-pyrazole-carbaldehydes) react with phenols or amines under basic conditions (e.g., K₂CO₃) to introduce diverse substituents .
  • Click Chemistry : The triazole core can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the piperidine and aldehyde groups .

Q. Key Variables :

ParameterImpact on Yield
TemperatureHigher temps (80–100°C) improve nucleophilic substitution but may degrade aldehyde
CatalystCu(I) catalysts enhance triazole formation; excess may lead to byproducts
SolventPolar aprotic solvents (DMF, DMSO) favor aldehyde stability

Q. How can researchers characterize the aldehyde functionality and ensure structural integrity during storage?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Aldehyde proton appears at δ ~9.8–10.2 ppm; carbonyl carbon at δ ~190–200 ppm .
    • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ confirms aldehyde presence .
  • Stability Testing :
    • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
    • Avoid prolonged exposure to moisture, which may hydrate the aldehyde to geminal diol .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., Vilsmeier-Haack formylation) to identify transition states and energy barriers .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for triazole formation .
  • Molecular Dynamics (MD) : Simulate aldehyde stability under varying pH/temperature to guide storage protocols .

Q. How can structural modifications to the piperidine or triazole moieties enhance biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Piperidine Modifications : Introducing electron-withdrawing groups (e.g., F, Cl) to the piperidine nitrogen increases lipophilicity and membrane permeability .
    • Triazole Substitutions : Bulky groups at the 1H-triazole position improve binding affinity to enzyme active sites (e.g., kinase inhibitors) .
  • In Silico Docking : Use AutoDock or Schrödinger to screen derivatives against target proteins (e.g., antimicrobial enzymes) .

Example : Analogues with 4-fluorophenyl groups on piperidine showed 3× higher antimicrobial activity compared to ethyl derivatives .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer:

  • Systematic Replication : Repeat experiments under standardized conditions (e.g., solvent purity, catalyst batch) to isolate variables .
  • Advanced Analytics :
    • HPLC-MS : Quantify trace impurities (e.g., oxidized aldehydes) that may skew bioactivity results .
    • X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates .
  • Meta-Analysis : Compare datasets across studies to identify outliers or methodological biases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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